molecular formula C19H26N2O3 B1528042 tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-91-5

tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B1528042
CAS No.: 1160247-91-5
M. Wt: 330.4 g/mol
InChI Key: BPXAKAVXORPYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.421 [_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). One common approach is the reaction of a suitable benzene derivative with a piperidine derivative under controlled conditions[{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the spirocyclic structure[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time[_{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.lgcstandards.com/US/en/p/TRC-B811020). The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process[{{{CITATION{{{1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity[{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Scientific Research Applications

Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Biology: : The compound can be used in the study of biological systems and pathways[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Medicine: benzo[c]azepine-4,4 ....

  • Industry: : The compound can be used in the production of materials with specific properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Mechanism of Action

The mechanism by which tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate: is unique due to its specific structure and properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... Similar compounds include:

  • Tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

  • Tert-butyl 2-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

These compounds share the spirocyclic structure but differ in the position of the oxo group, leading to variations in their chemical and biological properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Properties

IUPAC Name

tert-butyl 3-oxospiro[2,5-dihydro-1H-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)13-20-16(19)22/h4-7H,8-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXAKAVXORPYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.